molecular formula C20H22ClFN4O B2628393 3-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide CAS No. 2034410-11-0

3-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

Cat. No. B2628393
CAS RN: 2034410-11-0
M. Wt: 388.87
InChI Key: ZNZCDERDFRGQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H22ClFN4O and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antipsychotic Potential

Research into heterocyclic carboxamides, structurally related compounds, has explored their synthesis and evaluation as potential antipsychotic agents. These studies involve the preparation of analogues and evaluation of their binding to dopamine and serotonin receptors, along with in vivo assessments of antipsychotic activity. The findings highlight the synthesis of derivatives exhibiting potent activities, suggesting their potential utility as backup compounds for antipsychotic drug development (Norman et al., 1996).

Luminescent Properties and Photo-induced Electron Transfer

Investigations into naphthalimides with piperazine substituents have been conducted to study their luminescent properties and photo-induced electron transfer mechanisms. Such studies are crucial for understanding the photophysical behaviors of these compounds, which could inform their applications in materials science and sensor development (Gan et al., 2003).

Antimicrobial Activity

Research has also focused on the synthesis and antimicrobial study of fluoroquinolone-based compounds, including the examination of their antibacterial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Patel & Patel, 2010).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of related compounds have been performed to gain insights into their molecular conformations and intermolecular interactions. Such studies are fundamental for drug design, allowing for the optimization of molecular interactions within biological targets (Ullah & Stoeckli-Evans, 2021).

Synthesis for Biological and Pharmacological Screening

The synthesis of bioactive molecules, including fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, has been explored for biological and pharmacological screening. These efforts aim to identify compounds with potential therapeutic benefits across various pharmacological domains (Patel et al., 2009).

properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O/c21-16-11-13(5-6-17(16)22)20(27)25-14-7-9-26(10-8-14)19-15-3-1-2-4-18(15)23-12-24-19/h5-6,11-12,14H,1-4,7-10H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZCDERDFRGQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.